Depsidomycin
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Overview
Description
Depsidomycin is a natural product found in Streptomyces lavendofoliae with data available.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
Depsidomycin, a cyclic heptadepsi-peptide, has shown significant antimicrobial and immunosuppressive activities. A study described the total synthesis of a this compound analogue, which demonstrated notable minimum inhibitory concentration (MIC) against various strains of Mycobacterium tuberculosis (MTB), including multi-drug resistant strains (Narayanaswamy et al., 2011).
Anti-Metastatic Properties Against Breast Cancer
The discovery of depsidomycins B and C, new cyclic peptides from Streptomyces sp., revealed significant anti-metastatic activities against metastatic breast cancer cells (MDA-MB-231) (Kwon et al., 2018).
Pyridomycin Biosynthesis
Research has identified the pyridomycin biosynthetic gene cluster in Streptomyces pyridomyceticus. Pyridomycin, a unique antimycobacterial cyclodepsipeptide, contains rare structural moieties, and its synthesis involves nonribosomal peptide synthetase (NRPS) genes and a polyketide synthase gene (Huang et al., 2011).
Antimycin Biosynthesis Regulation
The regulation of antimycin biosynthesis, a family of depsipeptides, was studied in Streptomyces albus. The antimycin gene cluster regulation by the RNA polymerase sigma factor σAntA was found to be vital for the production of 3-aminosalicylate, a precursor for antimycins (Seipke et al., 2014).
Apoptosis Induction in Juxtaglomerular Cells
Antimycin A, a depsipeptide, induced apoptosis in As4.1 juxtaglomerular cells by disrupting mitochondrial membrane potential and activating caspase-3 (Park et al., 2007).
Antimycin Production in E. coli
A study reconstituted the biosynthesis of antimycins in Escherichia coli. This approach allowed for systematic confirmation of the functions of modification enzymes in the biosynthesis of the 3-formamidosalicylate pharmacophore of antimycins (Liu et al., 2015).
Structure-Activity-Distribution Relationship in Antimycin-Type Depsipeptides
The structure-activity-distribution relationship (SADR) study of antimycin-type depsipeptides using Stimulated Raman Scattering Microscopy showed that their intracellular enrichment and distribution are influenced by their potency, specific protein targets, and lipophilic nature (Seidel et al., 2019).
Properties
CAS No. |
131956-33-7 |
---|---|
Molecular Formula |
C38H65N9O9 |
Molecular Weight |
792 g/mol |
IUPAC Name |
2-formamido-3-methyl-N-[20-methyl-3,16-bis(2-methylpropyl)-2,5,12,15,18,22-hexaoxo-13-propan-2-yl-21-oxa-1,4,10,11,14,17,27-heptazatricyclo[21.4.0.06,11]heptacosan-19-yl]pentanamide |
InChI |
InChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51) |
InChI Key |
QCUFYOBGGZSFHY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |
Synonyms |
depsidomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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